6-(2,4-ジクロロフェニル)ピリミジン-2,4(1H,3H)-ジオン

説明

Molecular Structure Analysis

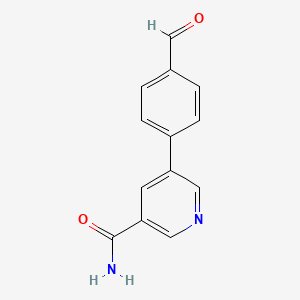

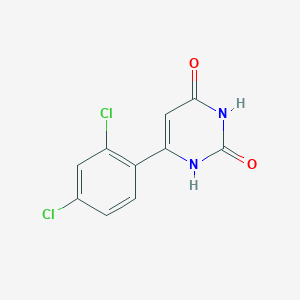

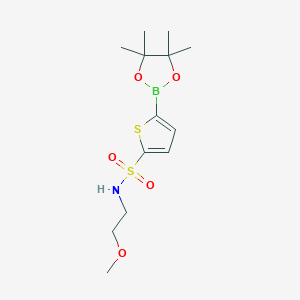

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione molecule contains this pyrimidine ring, with a dichlorophenyl group attached at the 6-position.科学的研究の応用

抗癌活性

6-(2,4-ジクロロフェニル)ピリミジン-2,4(1H,3H)-ジオン: とその誘導体は、抗癌剤としての可能性について研究されています。 これらの化合物は、CDK2やCDK6など、細胞周期調節に関与する様々なキナーゼを阻害することが知られています 。これらの重要な酵素を阻害することで、癌細胞の増殖を停止させることができ、癌治療のための標的療法を提供します。

抗菌特性

ピリミジン誘導体は、抗菌作用を含む幅広い生物活性を示します 。ピリミジン環に結合したジクロロフェニル基は、化合物が細菌酵素やDNAと相互作用する能力を高める可能性があり、細菌感染症の治療に利用できる可能性があります。

材料科学への応用

材料科学においては、6-(2,4-ジクロロフェニル)ピリミジン-2,4(1H,3H)-ジオンなどのピリミジン誘導体の化学的性質を利用して、特定の電子特性または光学特性を持つ新しい材料を開発することができます。 これらの材料は、新規センサー、コーティングの開発や、複雑な分子アセンブリの一部として使用できます 。

農業研究

ピリミジン誘導体の農業研究における役割は、まだ発展途上です。しかし、それらの生物活性は、新しい殺虫剤や除草剤の開発に役立ちます。 このような化合物の構造修飾により、より選択的で環境に優しい製品が開発される可能性があります 。

生化学研究

生化学において、6-(2,4-ジクロロフェニル)ピリミジン-2,4(1H,3H)-ジオンは、生化学経路を調節できる化合物を合成するための足場として機能します。 例えば、細胞内のシグナル伝達や代謝プロセスに影響を与えるように設計することができます。これは、細胞メカニズムの理解と治療戦略の開発に不可欠です 。

化学工学

化学工学の観点から、6-(2,4-ジクロロフェニル)ピリミジン-2,4(1H,3H)-ジオンのようなピリミジン誘導体の合成と操作には、有機リチウム化学などの高度な技術が関与します。 これにより、様々な官能基を位置選択的に導入することができ、工業用途に必要な特性を持つ幅広い化合物を生成することができます 。

将来の方向性

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Further studies could also explore the potential applications of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione in various fields.

作用機序

Target of Action

The primary target of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

生化学分析

Biochemical Properties

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules, such as glutathione, which is involved in cellular antioxidant defense . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases where cell cycle regulation is disrupted.

Cellular Effects

The effects of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, the compound exhibits cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways by inhibiting CDK2, which in turn affects the progression of the cell cycle. Furthermore, the compound has been observed to alter gene expression patterns, particularly those related to cell proliferation and apoptosis . These cellular effects underscore its potential as a candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through enzyme inhibition. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, the compound’s interaction with glutathione suggests a role in modulating oxidative stress within cells . These molecular interactions provide a comprehensive understanding of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies indicate that its cytotoxic effects on cancer cells persist, leading to sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These dosage-dependent effects highlight the importance of optimizing the therapeutic window to maximize efficacy while minimizing toxicity.

Metabolic Pathways

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may retain biological activity or be further conjugated for excretion. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects. These distribution patterns are critical for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, it interacts with CDK2 and other nuclear proteins, influencing cell cycle regulation and gene expression. In the cytoplasm, it modulates oxidative stress by interacting with glutathione. These localization patterns are essential for its biological activity and therapeutic applications.

特性

IUPAC Name |

6-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXADCNWTOACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)

![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)